4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a morpholine ring, and a sulfonyl group attached to a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
- Research has explored the synthesis and antibacterial activity of tetracyclic quinolone antibacterials, highlighting the potent activity against both Gram-positive and Gram-negative bacteria of derivatives with piperazinyl and morpholino groups. These compounds have shown significant in vivo antibacterial activity without causing adverse effects like convulsions in animal models, suggesting their potential as antibacterial agents (Taguchi et al., 1992).
Synthesis for Pharmacological Investigations
- Another study described the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities in the future. This work underlines the importance of synthetic methodologies in developing compounds that can be tested for various biological activities (Zaki et al., 2017).
Glucan Synthase Inhibitors
- A structure-activity relationship study identified derivatives as β-1,3-glucan synthase inhibitors, with significant efficacy in an in vivo mouse model of Candida glabrata infection, showcasing the potential of such compounds in antifungal therapies (Ting et al., 2011).
One-Pot Synthesis Approaches
- The one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been reported, demonstrating an efficient method for synthesizing compounds that could be explored for various biological activities (Bhat et al., 2018).
Antibacterial Evaluation
- Novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl with morpholine, showed enhanced potency against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus, indicating their potential as probes for bacterial resistance mechanisms (Sunduru et al., 2011).
Mechanism of Action
properties
IUPAC Name |
4-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O3S/c19-15-11-14(1-2-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXZSDAMDMXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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